2H-Pyrazolo[4,3-c]pyridin-3-amine, 4,5,6,7-tetrahydro-5-methyl-, hydrochloride (1:2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrazolo[4,3-c]pyridin-3-amine, 4,5,6,7-tetrahydro-5-methyl-, hydrochloride (1:2) is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrazolo[4,3-c]pyridin-3-amine, 4,5,6,7-tetrahydro-5-methyl-, hydrochloride (1:2) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4-methylpyridine with hydrazine hydrate, followed by cyclization using an acid catalyst . The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to obtain the desired product in high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2H-Pyrazolo[4,3-c]pyridin-3-amine, 4,5,6,7-tetrahydro-5-methyl-, hydrochloride (1:2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, halogenating agents.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Reduced forms of the parent compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2H-Pyrazolo[4,3-c]pyridin-3-amine, 4,5,6,7-tetrahydro-5-methyl-, hydrochloride (1:2) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.
Mechanism of Action
The mechanism of action of 2H-Pyrazolo[4,3-c]pyridin-3-amine, 4,5,6,7-tetrahydro-5-methyl-, hydrochloride (1:2) involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it has been shown to inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine: Lacks the methyl group at the 5-position.
5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine: Differs in the position of the nitrogen atom in the pyrazole ring.
4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
2H-Pyrazolo[4,3-c]pyridin-3-amine, 4,5,6,7-tetrahydro-5-methyl-, hydrochloride (1:2) is unique due to its specific substitution pattern and the presence of a fused pyrazole-pyridine ring system. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .
Properties
IUPAC Name |
5-methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-11-3-2-6-5(4-11)7(8)10-9-6/h2-4H2,1H3,(H3,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJUUCHAWNTSCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C(=NN2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.